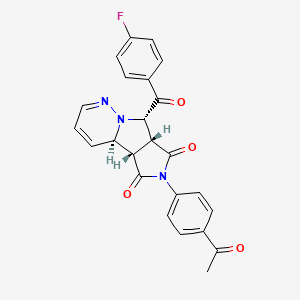

C24H18FN3O4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H18FN3O4 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

(1R,2S,6R,7S)-4-(4-acetylphenyl)-7-(4-fluorobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione |

InChI |

InChI=1S/C24H18FN3O4/c1-13(29)14-6-10-17(11-7-14)27-23(31)19-18-3-2-12-26-28(18)21(20(19)24(27)32)22(30)15-4-8-16(25)9-5-15/h2-12,18-21H,1H3/t18-,19-,20-,21+/m1/s1 |

InChI Key |

MNXUUXAJHDZGSX-NCYKPQTJSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Molecular Architecture and Rational Design Considerations of C24h18fn3o4

Structural Classification and Core Scaffolding Analysis

The molecular structure of C24H18FN3O4 is built upon a distinct and relatively novel heterocyclic core. A systematic analysis reveals several key components that define its chemical identity and function.

Core Scaffold: The foundational framework of this compound is a pyrrolo[2,1-f][1,2,4]triazine system. This is a bicyclic, nitrogen-rich heteroaromatic scaffold that serves as an ATP-competitive hinge-binding motif. This core was specifically selected for its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of target kinases, mimicking the interactions of the adenine (B156593) base of ATP.

Structural Class: Chemically, this compound is classified as a pyrrolotriazine derivative. From a functional perspective, it is a potent, reversible, ATP-competitive small-molecule inhibitor designed to target specific protein kinases.

Key Moieties and Linkages: The pyrrolotriazine core is strategically decorated with two major substituents that are crucial for its activity profile.

A 2-fluorophenyl group is attached at the C4 position of the triazine ring.

A complex side chain is appended to the C5 position of the pyrrole (B145914) ring. This side chain consists of a phenyl ring linked via an ether oxygen, which is in turn substituted with a piperazinyl-carbonyl moiety.

The precise spatial arrangement and electronic nature of these components are fundamental to the compound's biological function. The table below summarizes the primary structural elements.

| Structural Component | Chemical Classification | Primary Role in Molecular Architecture |

|---|---|---|

| Pyrrolo[2,1-f][1,2,4]triazine | Fused Bicyclic Heteroaromatic System | Core scaffold; acts as the primary kinase hinge-binding element. |

| 2-Fluorophenyl Group | Substituted Aromatic Ring | Induces a specific, non-planar conformation essential for potency and selectivity. |

| Piperazinyl-Carbonyl-Phenyl Side Chain | Substituted Phenyl Ether with Heterocyclic Amide | Extends into a solvent-exposed region to enhance binding affinity and improve physicochemical properties (e.g., solubility). |

| Ether Linkage (-O-) | Functional Group | Connects the core scaffold to the primary side chain, providing optimal spacing and orientation. |

Importance of Substituent Patterns for Modulating Biological Profiles

The specific substituents on the this compound molecule were not chosen arbitrarily; they are the result of an extensive structure-activity relationship (SAR) campaign designed to optimize its interaction with its biological targets, primarily the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).

The ortho-fluoro substituent on the C4-phenyl ring is arguably the most critical design element for achieving high potency. Research based on X-ray crystallography and molecular modeling revealed that this fluorine atom introduces steric hindrance, forcing a significant dihedral twist (approximately 60°) between the plane of the phenyl ring and the pyrrolotriazine core. This twisted, non-planar conformation is the ideal geometry for fitting into the ATP-binding site of IGF-1R/IR. Analogs lacking this ortho-substituent, or possessing a smaller hydrogen atom, are planar and exhibit a dramatic loss in inhibitory activity, often by several orders of magnitude. This demonstrates a design principle of "conformational control" to achieve target-specific potency.

The complex side chain at the C5 position was engineered to enhance both potency and drug-like properties. Early-stage compounds in this chemical series suffered from poor aqueous solubility. The introduction of the basic nitrogen atom within the piperazine ring was a key strategy to improve this physicochemical parameter. Furthermore, this entire side chain occupies a solvent-exposed channel near the binding site, and its optimization led to a significant increase in binding affinity without compromising the core interactions at the hinge region.

The interactive table below, based on published research findings, illustrates the profound impact of these specific substituent patterns on the compound's inhibitory potency against IGF-1R.

| Compound/Analog | Substituent at C4-Phenyl Ring (ortho-position) | Side Chain at C5 | IGF-1R IC₅₀ (nM) |

|---|---|---|---|

| Planar Analog | -H (Hydrogen) | (4-Piperazinylcarbonyl)phenoxy | 2,100 |

| Methyl Analog | -CH₃ (Methyl) | (4-Piperazinylcarbonyl)phenoxy | 3 |

| This compound (BMS-754807) | -F (Fluorine) | (4-Piperazinylcarbonyl)phenoxy | 2 |

| Solubility-Challenged Precursor | -F (Fluorine) | (4-Cyanomethyl)phenoxy | 1 |

Principles of Molecular Design for Novel Chemical Entities

The development of this compound exemplifies several core principles of modern rational drug design for creating novel chemical entities (NCEs).

Structure-Based Drug Design (SBDD): The entire discovery program was heavily reliant on SBDD. Initial leads were identified, and their binding modes were elucidated using X-ray crystallography of the target proteins (specifically, the kinase domain of the Insulin Receptor, which served as a surrogate for the highly homologous IGF-1R). This structural information provided a detailed, three-dimensional map of the ATP-binding site, allowing chemists to design molecules that complemented the pocket's shape and electronic environment. The SBDD approach was instrumental in identifying the pyrrolotriazine core as an effective hinge-binder and in understanding the conformational impact of the ortho-fluoro substituent.

Conformational Constraint and Pre-organization: A key principle demonstrated by this molecule is the use of steric hindrance to lock the molecule into its most active conformation. By introducing the ortho-fluoro group, the designers pre-organized the molecule into the twisted shape required for optimal binding. This reduces the entropic penalty upon binding, as the molecule does not need to "waste" energy adopting the correct shape, which can lead to a significant increase in binding affinity and potency. This is a sophisticated strategy that also enhances selectivity, as the constrained conformation may not fit well into the binding sites of off-target kinases.

Multi-Parameter Optimization (MPO): The design process was not solely focused on potency. It involved the simultaneous optimization of multiple parameters, including biochemical potency (IC₅₀), cellular activity, selectivity, and crucial physicochemical properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The evolution of the C5 side chain is a clear example of MPO. While an early cyano-containing analog was highly potent, it had poor solubility. The final piperazine-containing side chain in this compound represents a carefully struck balance, maintaining high potency while significantly improving solubility, a critical factor for a compound's potential for further development.

Table of Compound and Term Names

| Name Mentioned in Article | Classification/Type |

| This compound | Molecular Formula |

| BMS-754807 | Research Code/Common Name |

| Pyrrolo[2,1-f][1,2,4]triazine | Chemical Name (Core Scaffold) |

| Piperazine | Chemical Name (Heterocyclic Moiety) |

| Insulin-like growth factor 1 receptor (IGF-1R) | Biological Target (Protein Kinase) |

| Insulin receptor (IR) | Biological Target (Protein Kinase) |

| Adenosine triphosphate (ATP) | Biological Molecule (Natural Ligand) |

In Vitro Biological Activity Spectrum of C24h18fn3o4 and Its Analogues

Anti-cancer Activity in Cellular Models

Cytotoxicity Against Specific Carcinoma Cell Lines (e.g., MCF-7)

The compound C24H18FN3O4 and its related analogues have been investigated for their cytotoxic effects on various cancer cell lines. Notably, studies have highlighted their activity against the MCF-7 human breast cancer cell line. The anti-proliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. nih.gov

Research has shown that certain extracts and compounds can induce a dose-dependent decrease in the viability of MCF-7 tumor cells. nih.govnih.gov For instance, some natural extracts have demonstrated IC50 values—the concentration required to inhibit the growth of 50% of cells—in the microgram per milliliter range. nih.govnih.gov In some cases, these compounds have been observed to induce apoptosis, or programmed cell death, and cause cell cycle arrest in the G0/G1 phase. nih.gov

Cytotoxicity of Various Compounds Against MCF-7 Cells

| Compound/Extract | IC50 Value (µg/mL) | Cell Line | Reference |

|---|---|---|---|

| Poplar Bud Extract | 66.26 | MCF-7 | nih.govnih.gov |

| Tabernaemontana catharinensis Ethanolic Extract | 83.06 | MCF-7 | mdpi.com |

| Dorycnium pentaphyllum Extract | 78.69 (after 24h) | MCF-7 | mdpi.com |

Inhibition of Key Metabolic Enzymes in Cancer Pathways (e.g., PHGDH)

A significant area of research for this compound analogues, specifically indole (B1671886) amides, has been their ability to inhibit key enzymes in cancer metabolism. nih.govnih.gov One such enzyme is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which plays a crucial role in the serine synthesis pathway. nih.govnih.gov This pathway is often upregulated in cancer cells to support their rapid growth and proliferation. nih.govnih.gov

Structure-based optimization has led to the development of indole amide compounds that are potent inhibitors of PHGDH, with low nanomolar affinities in enzymatic assays. nih.govnih.gov In cellular models, these compounds have been shown to inhibit the de novo synthesis of serine and successfully halt the proliferation of cancer cells, particularly in environments lacking serine. nih.govnih.govresearchgate.net X-ray crystallography studies have revealed that these indole amides bind to the NAD+ pocket of the PHGDH enzyme. nih.govnih.gov

Antimicrobial Activity Profile

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

The compound this compound and its analogues have been evaluated for their antibacterial properties against a spectrum of bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.govmdpi.com These bacteria are common causes of infections in humans. nih.gov

Studies have shown that related compounds can exhibit significant inhibitory activity against these bacterial strains. nih.govresearchgate.net The efficacy of these compounds is often determined by their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. mdpi.com Some phytochemicals have demonstrated broad-spectrum antibacterial activity against various strains. mdpi.comnih.gov It is generally observed that Gram-negative bacteria like E. coli may be less susceptible to certain antimicrobials due to the presence of an outer membrane. mdpi.com

Antibacterial Activity of Various Compounds

| Compound/Extract | Bacterial Strain | Activity (MIC/MBC in µg/mL or Inhibition Zone in mm) | Reference |

|---|---|---|---|

| 7-hydroxycoumarin (7-HC) and indole-3-carbinol (B1674136) (I3C) | E. coli and S. aureus | Effective phytochemicals | mdpi.com |

| Cnicin | Gram-positive and Gram-negative strains | MIC100 = 250–1000 µg/mL | nih.gov |

| Trigonella foenumgraecum Methanol Extract | S. aureus and E. coli | MIC = 500 µg/mL, MBC = 1000 µg/mL | mdpi.com |

| Salvia officinalis Extract | E. coli | Mean inhibition zone = 29.5 mm | researchgate.net |

| Salvia officinalis Extract | S. aureus | Mean inhibition zone = 26.33 mm | researchgate.net |

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans)

In addition to antibacterial activity, this compound analogues and related compounds have been assessed for their effectiveness against fungal pathogens like Candida albicans. mdpi.comfrontiersin.org C. albicans is an opportunistic fungus that can cause serious infections, particularly in immunocompromised individuals. mdpi.com

Research has demonstrated that certain compounds can inhibit the growth of C. albicans and may also interfere with its ability to form biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents. nih.govresearchgate.net Some compounds have been shown to disrupt the fungal plasma membrane and inhibit key enzymes involved in its growth and survival. mdpi.com

Enzyme Inhibition Studies in Diverse Biological Systems

The inhibitory action of this compound and its analogues extends to a variety of enzymes across different biological systems. nih.govnih.govlibretexts.org Enzyme inhibition is a fundamental mechanism by which many drugs exert their therapeutic effects. nih.gov

Studies have explored the inhibition of enzymes such as cytochrome P450 3A4 (CYP3A4), which is crucial for the metabolism of a vast number of drugs. nih.govmdpi.com Flavonoids, for example, have been identified as inhibitors of CYP3A4, which can lead to food-drug interactions. mdpi.com The kinetics of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, provide valuable insights into the mechanism of action of these compounds. libretexts.org

Xanthine (B1682287) Oxidase (XO) Inhibition

Analogues of this compound, particularly those featuring a pyrazolo[3,4-d]pyrimidine core, have demonstrated notable inhibitory activity against xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism and linked to conditions like gout. Research into a series of pyrazolopyrimidine-based inhibitors, structurally related to the known XO inhibitor allopurinol (B61711), has identified several potent compounds.

One study identified 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine as the most potent inhibitor in the series, with an IC50 value of 0.600 ± 0.009 microM. nih.gov Other analogues, such as 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine and 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine, also exhibited significant inhibitory activity, with IC50 values of 1.326 ± 0.013 microM and 1.564 ± 0.065 microM, respectively. nih.gov These compounds displayed comparable activity to allopurinol (IC50 = 0.776 ± 0.012 microM) and all demonstrated a competitive mode of inhibition. nih.gov

Interestingly, further investigations into other pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives also revealed promising XO inhibitory action. tandfonline.com Two compounds from this series, 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3b) and 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3g), showed inhibitory activity in the same order of magnitude as allopurinol, with IC50 values of 4.228 µg/mL and 3.1 µg/mL respectively, compared to allopurinol's 2.9 µg/mL. tandfonline.com

Table 1: Xanthine Oxidase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | nih.gov |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | nih.gov |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | nih.gov |

| Allopurinol (Reference) | 0.776 ± 0.012 | nih.gov |

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has also been identified as a promising framework for the development of inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes. A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as novel and potent inhibitors of GSK-3. mdpi.com This research led to the development of inhibitors with activity in the low nanomolar range. mdpi.com

Further studies have expanded on this, with the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β. nih.gov Two compounds from this series, designated as 5c and 5g, demonstrated significant dual inhibitory activity. Compound 5g was particularly potent, with an IC50 of 0.128 µM against CDK2 and 0.160 µM against GSK-3β. nih.gov Compound 5c also showed strong inhibition with IC50 values of 0.244 µM and 0.317 µM against CDK2 and GSK-3β, respectively. nih.gov

Additionally, 4-acylamino-6-arylfuro[2,3-d]pyrimidines have been identified as potent and selective inhibitors of GSK-3β, with the m-pyridyl analogue 24 being the most potent and selective compound in its series. nih.gov

Table 2: GSK-3β Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogues

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5g | GSK-3β | 0.160 | nih.gov |

| Compound 5c | GSK-3β | 0.317 | nih.gov |

HIV Integrase Inhibitory Activity

Analogues featuring a dihydroxypyrimidine-4-carboxamide core have emerged as a significant class of potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.

Research on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides has demonstrated their potent inhibition of the HIV-integrase catalyzed strand transfer process. nih.gov One of the most promising compounds from this series, 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, exhibited a CIC95 of 78 nM in a cell-based assay. nih.gov

Further development led to bridged tricyclic pyrimidinone carboxamides, which have shown excellent antiviral activity against both wild-type and clinically relevant resistant strains of HIV. nih.gov The [3.2.2]-bridged tricyclic system was identified as a particularly advantageous chemotype, showing efficacy against the G140S/Q148H resistant virus. nih.gov SAR studies on these bridged compounds have provided valuable insights into the structural modifications that enhance potency against resistant viral strains. nih.gov

Table 3: HIV Integrase Inhibitory Activity of a Pyrimidine (B1678525) Carboxamide Analogue

| Compound | Assay | Activity (nM) | Reference |

|---|---|---|---|

| 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide | Cell-based CIC95 | 78 | nih.gov |

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Comprehensive Analysis of In Vitro Potency and Selectivity

The development of analogues based on pyrimidine carboxamide and pyrazolo[3,4-d]pyrimidine scaffolds has yielded compounds with high potency and, in some cases, notable selectivity for their respective enzyme targets.

In the context of Xanthine Oxidase inhibition , several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated IC50 values in the sub-micromolar to low micromolar range, rivaling the potency of the established drug allopurinol. nih.gov The competitive nature of their inhibition suggests a direct interaction with the enzyme's active site. nih.gov

For GSK-3β inhibition , the pyrazolo[3,4-d]pyrimidine framework has led to the discovery of inhibitors with low nanomolar potency. mdpi.com The ability to achieve dual inhibition of CDK2 and GSK-3β with compounds like 5g highlights the potential for developing multi-targeted agents from this chemical class. nih.gov Furthermore, selectivity has been demonstrated, with some compounds showing preferential inhibition of GSK-3β over other kinases. nih.gov

The HIV Integrase inhibitors based on the dihydroxypyrimidine-4-carboxamide core represent a class of highly potent antiviral agents, with cellular activities in the nanomolar range. nih.gov A key aspect of their development has been the optimization of their activity against drug-resistant viral strains, indicating a degree of selectivity and a favorable resistance profile for certain analogues. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of C24h18fn3o4 Derivatives

Correlation Between Structural Modifications and Biological Efficacy

The biological efficacy of C24H18FN3O4 and its derivatives as xanthine (B1682287) oxidase inhibitors is intrinsically linked to their structural modifications. A series of these compounds have been synthesized and their in vitro inhibitory activities against xanthine oxidase have been determined, revealing key trends in how different substituents on the phenyl moiety of the core structure influence their potency. nih.goverciyes.edu.tr

The experimental data indicates that all the synthesized pyrrole (B145914) carboxamide derivatives exhibit noteworthy inhibitory activity against xanthine oxidase when compared to the standard drug, allopurinol (B61711). erciyes.edu.tr The half-maximal inhibitory concentration (IC50) values for these compounds are in the micromolar range. erciyes.edu.tr Notably, derivatives with either no substituent or a methyl group at the para-position of the phenyl ring demonstrated the highest activity. nih.goverciyes.edu.tr Conversely, the introduction of methoxy, fluoro, or chloro substituents at the same position resulted in a decrease in inhibitory activity. erciyes.edu.tr

Table 1: Xanthine Oxidase Inhibitory Activity of this compound Derivatives

| Compound ID | Substituent (R) | IC50 (µM) |

|---|---|---|

| 5d | H | 4.608 |

| 5e | 4-CH3 | 5.149 |

| 5f | 4-OCH3 | 6.201 |

| 5g | 4-F | 6.883 |

| 5h | 4-Cl | 7.084 |

| Allopurinol | - | 5.430 |

Data sourced from KIBRIZ ET AL., 2018. erciyes.edu.tr

This data clearly illustrates a direct correlation between the nature of the substituent on the phenyl ring and the biological efficacy of the compound as a xanthine oxidase inhibitor. The seemingly minor change from a hydrogen to a methyl group maintains high potency, while the introduction of more electronegative or bulkier groups diminishes it. This suggests a finely tuned active site pocket where size and electronic properties of the substituent are critical for optimal binding.

Identification of Pharmacophoric Features Critical for Target Engagement

Pharmacophore modeling, a crucial component of drug design, helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with its biological target. For the this compound series of xanthine oxidase inhibitors, computational studies have elucidated the key pharmacophoric features that are critical for their engagement with the enzyme's active site. nih.goverciyes.edu.tr

In silico molecular docking studies have revealed that the most active compounds in this series, such as those with no substituent or a para-methyl group, establish important non-bonding interactions with key amino acid residues in the active site of xanthine oxidase. erciyes.edu.tr These interactions include those with Ser876, Phe649, His875, Leu648, Leu1014, and Pro1076. erciyes.edu.tr

The key pharmacophoric features identified for this class of inhibitors are:

Aromatic/Hydrophobic Regions: The phenyl and pyrrole rings of the core structure serve as crucial hydrophobic moieties that interact with hydrophobic pockets within the enzyme's active site. erciyes.edu.tr

Hydrogen Bond Acceptors and Donors: The carboxamide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are vital for anchoring the molecule within the active site through hydrogen bonding with specific amino acid residues. erciyes.edu.tr

Specific Substituent Interactions: The nature of the substituent on the phenyl ring dictates specific interactions that can either enhance or detract from the binding affinity.

Analysis of the xanthine oxidase binding site indicates a significant number of lipophilic features, suggesting that hydrophobic interactions play a dominant role in ligand binding. erciyes.edu.tr

Role of Steric, Electronic, and Hydrophobic Parameters in Activity Modulation

The modulation of biological activity in the this compound series of derivatives is a direct consequence of the interplay between steric, electronic, and hydrophobic parameters of the substituents on the phenyl ring. These physicochemical properties influence how the molecule fits into and interacts with the enzyme's active site. nih.goverciyes.edu.tr

Hydrophobic Parameters: As indicated by in silico analysis, the active site of xanthine oxidase is rich in lipophilic features. erciyes.edu.tr This highlights the importance of hydrophobicity for the inhibitory activity of these compounds. The unsubstituted and para-methyl substituted derivatives, being more hydrophobic, likely achieve a more favorable interaction with these hydrophobic pockets, leading to their higher potency. erciyes.edu.tr

Steric Parameters: The size and shape of the substituent (steric factors) are also critical. The data suggests that bulky substituents may introduce steric hindrance, preventing the molecule from adopting an optimal conformation for binding within the constrained space of the active site. This could explain the reduced activity of derivatives with larger groups compared to the smaller hydrogen or methyl substituents.

Electronic Parameters: The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, can influence the electronic distribution of the entire molecule. This, in turn, affects the strength of interactions such as hydrogen bonds and π-π stacking with the amino acid residues of the enzyme. The lower activity of compounds with electronegative fluoro and chloro substituents suggests that an electron-rich phenyl ring may be more favorable for binding. erciyes.edu.tr

Computational Methodologies for SAR/QSAR Modeling

To understand the structure-activity relationships of the this compound derivatives at a molecular level, various computational methodologies have been employed. These in silico techniques provide valuable insights that complement experimental findings and guide the design of more potent inhibitors. nih.goverciyes.edu.tr

Molecular Docking: This has been a key computational tool used to predict the binding conformation and affinity of the synthesized pyrrole carboxamide derivatives within the active site of xanthine oxidase. nih.goverciyes.edu.tr By simulating the interaction between the ligand and the enzyme, molecular docking helps to visualize the binding mode and identify the specific amino acid residues involved in the interaction. erciyes.edu.tr The docking studies for this series have successfully rationalized the observed SAR, showing that the most active compounds fit snugly into the active site and form multiple favorable interactions. erciyes.edu.tr

Binding Energy Calculations: Following molecular docking, binding energy calculations are often performed to provide a more quantitative estimate of the binding affinity. These calculations have shown good agreement with the experimentally determined IC50 values for the this compound series, further validating the computational models. nih.gov

Surface Scanning of the Enzyme Binding Site: This technique involves analyzing the properties of the enzyme's active site to identify key features such as hydrophobic regions, hydrogen bond donors, and acceptors. For xanthine oxidase, this analysis revealed a predominance of lipophilic features, which has been crucial in explaining the observed SAR. erciyes.edu.tr

These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of the chemical space around a lead compound.

Applications in Lead Optimization and Scaffold Hopping

The discovery and initial SAR analysis of the this compound series of xanthine oxidase inhibitors serve as a foundational step in a broader drug discovery campaign, with significant applications in lead optimization and scaffold hopping.

Lead Optimization: The this compound scaffold represents a promising lead structure for the development of new anti-gout medications. The initial SAR data provides a clear roadmap for lead optimization. Future efforts would likely focus on:

Fine-tuning the Phenyl Substituents: Systematically exploring a wider range of small, hydrophobic substituents at the para-position of the phenyl ring to maximize potency.

Modifying Other Parts of the Scaffold: Investigating the effect of modifications to the pyrrole ring and the carboxamide linker to further enhance binding affinity and improve pharmacokinetic properties.

Improving Drug-like Properties: Synthesizing and testing new analogs for properties such as solubility, metabolic stability, and oral bioavailability to develop a clinical candidate.

Scaffold Hopping: The pyrrole carboxamide core of this compound is a relatively novel scaffold for xanthine oxidase inhibition. nih.goverciyes.edu.tr This opens up opportunities for scaffold hopping, a strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different, isofunctional scaffold to discover new chemical classes of drugs with potentially improved properties. By preserving the key pharmacophoric features identified for the this compound series, it may be possible to design new, structurally diverse xanthine oxidase inhibitors based on different heterocyclic systems. This approach can lead to compounds with improved intellectual property positions and better pharmacological profiles.

Mechanistic Investigations at the Molecular Level for C24h18fn3o4

Molecular Target Identification and Validation Strategies

The identification of a molecule's biological target is a critical first step in understanding its mechanism of action. For compounds with the molecular formula C24H18FN3O4, research has identified several distinct protein targets, suggesting that different isomers of this formula possess unique biological activities.

One isomer, known as PHGDH-IN-3, has been identified as an inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). molnova.com Another distinct compound with the same molecular formula acts as an inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). rsc.org A third derivative has been characterized as an inhibitor of Xanthine (B1682287) Oxidase (XO). erciyes.edu.tr

The process of pinpointing such targets employs a variety of strategies. Initial target identification can stem from phenotypic screening, where the compound's effect on cells or organisms is observed, or through computational methods that predict interactions based on structural similarities to known ligands. ucl.ac.uknih.gov In silico approaches, such as data mining of chemogenomical databases and machine learning algorithms, offer a powerful way to predict potential biological targets for chemical compounds. nih.govmdpi.com

Once a potential target is identified, it must be validated to confirm its role in the compound's therapeutic effect. ucl.ac.uk Target validation involves several key steps:

Druggability Assessment : This evaluates whether the target protein has a binding site that can be effectively modulated by a small molecule. This often involves analyzing the protein's three-dimensional structure, obtained through techniques like X-ray crystallography. ucl.ac.uk

Assayability Assessment : This step focuses on developing robust biochemical or cellular assays to measure the activity of the target protein. These assays are essential for screening compound libraries and quantifying the inhibitory potential of molecules like this compound. ucl.ac.uk

Genetic Assessment : Genetic data from patients can confirm that the target is implicated in a specific disease, providing strong evidence for its therapeutic relevance. ucl.ac.uk

Advanced techniques like Drug Affinity Responsive Target Stability (DARTS) provide a modern approach to identify protein targets directly in a cellular context without needing to modify the chemical structure of the drug itself. utah.edu This method relies on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule. utah.edu

Table 1: Identified Molecular Targets for Compounds with Formula this compound

| Compound Identifier/Derivative | Molecular Target | Therapeutic Area |

| PHGDH-IN-3 | Phosphoglycerate Dehydrogenase (PHGDH) | Cancer molnova.com |

| Aryl anilinomaleimide derivative | Glycogen Synthase Kinase-3β (GSK-3β) | Depression rsc.org |

| Pyrrole (B145914) carboxamide derivative | Xanthine Oxidase (XO) | Gout/Hyperuricemia erciyes.edu.tr |

Elucidation of Biochemical Pathways Influenced by this compound

By inhibiting specific enzymes, the various compounds of this compound can modulate key biochemical pathways, which are complex series of enzyme-catalyzed reactions essential for life. studysmarter.co.ukroche.com

Serine Biosynthesis Pathway : The isomer PHGDH-IN-3 inhibits PHGDH, the first and rate-limiting enzyme in the phosphorylated pathway of serine biosynthesis. molnova.com This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) towards the synthesis of L-serine, an amino acid crucial for nucleotide synthesis, folate metabolism, and the production of other amino acids like glycine (B1666218) and cysteine. In many cancer cells, this pathway is upregulated to support rapid proliferation, making PHGDH a key target for cancer therapy. molnova.com By blocking this enzyme, PHGDH-IN-3 disrupts the supply of serine, thereby impeding cancer cell growth.

GSK-3β-Mediated Signaling Pathways : The GSK-3β inhibitor derivative of this compound influences numerous signaling cascades. rsc.org GSK-3β is a highly active kinase that plays a regulatory role in a wide array of cellular processes, including glycogen metabolism, cell adhesion, gene transcription, and cell survival. Its inhibition is a therapeutic strategy for various conditions, including mood disorders like depression. rsc.org By inhibiting GSK-3β, this compound can modulate downstream signaling events, leading to its observed antidepressant-like effects. rsc.org

Purine (B94841) Catabolism Pathway : The xanthine oxidase (XO) inhibitor version of this compound directly impacts purine metabolism. erciyes.edu.tr XO is a critical enzyme in this pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, xanthine to uric acid. erciyes.edu.tr Elevated levels of uric acid can lead to hyperuricemia and gout. By inhibiting XO, this compound reduces the production of uric acid, representing a potential therapeutic approach for managing these conditions.

Characterization of Enzyme-Ligand Binding Modes and Interaction Dynamics

Understanding how a compound binds to its target enzyme is fundamental to rational drug design. This involves characterizing the specific interactions and the dynamic nature of the enzyme-ligand complex. nih.govnumberanalytics.com

Molecular docking studies have provided detailed insights into the binding of this compound derivatives to their respective enzyme targets.

Binding to GSK-3β : For the aryl anilinomaleimide derivative that inhibits GSK-3β, computational modeling revealed key interactions within the enzyme's active site. rsc.org The analysis showed multiple hydrogen bonds forming between the inhibitor and the amino acid residues VAL-135, ASP-133, and ASP-200. rsc.org Additionally, a π-cation interaction was observed between a benzene (B151609) ring of the compound and the residue LYS-183, which contributes to a high binding efficiency. rsc.org

Binding to Xanthine Oxidase : In the case of the pyrrole carboxamide derivative targeting XO, in silico studies indicated that the presence of hydrophobic groups on the molecule was beneficial for its inhibitory activity. erciyes.edu.tr This suggests that hydrophobic interactions play a significant role in the binding of this compound to the active site of XO. erciyes.edu.tr

The interaction between a ligand and a protein is not a static lock-and-key event but a dynamic process. nih.gov A single ligand can often adopt multiple binding modes or conformations within the active site. nih.govd-nb.info Computational techniques like molecular dynamics simulations, sometimes integrated with experimental data from methods like Hydrogen-Exchange Mass Spectrometry (HX-MS), are used to explore these dynamics and predict the most stable binding poses. biorxiv.org

Table 2: Key Amino Acid Interactions for this compound Derivatives

| Target Enzyme | Interacting Residues | Type of Interaction |

| GSK-3β | VAL-135, ASP-133, ASP-200 | Hydrogen Bonding rsc.org |

| GSK-3β | LYS-183 | π-cation Interaction rsc.org |

| Xanthine Oxidase | Not specified | Hydrophobic Interactions erciyes.edu.tr |

Kinetic Analysis of Inhibitory Mechanisms

Enzyme kinetics studies are essential to quantify the potency of an inhibitor and to determine its mechanism of action. numberanalytics.com This analysis typically involves measuring enzyme reaction rates at various substrate and inhibitor concentrations. nih.gov

The potency of an inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. numberanalytics.com Different isomers of this compound have shown varying potencies against their targets.

PHGDH-IN-3 inhibits PHGDH with an IC50 value of 2.8 μM. molnova.com

GSK-3β inhibitors based on this formula have demonstrated potent activity, with some derivatives showing IC50 values as low as 0.09 µM. rsc.org

Xanthine Oxidase inhibitors of this class exhibited IC50 values ranging from 4.608 to 7.084 µM. erciyes.edu.tr

Beyond potency, kinetic analysis elucidates the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type. numberanalytics.com This is often determined by analyzing graphical representations of kinetic data, like Lineweaver-Burk plots. numberanalytics.comembrapa.br

Competitive Inhibition : The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). numberanalytics.com

Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax but does not affect Km. numberanalytics.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, which also leads to a decrease in both Vmax and Km. preprints.org

While the specific type of inhibition (e.g., competitive) for all this compound derivatives is not detailed in all available literature, these kinetic principles form the basis for their mechanistic evaluation. nih.gov For example, a detailed study of an inhibitor would involve determining the inhibition constant (Ki), which measures the binding affinity, and analyzing plots to confirm the inhibition model. numberanalytics.comnumberanalytics.com

Table 3: Inhibitory Potency (IC50) of this compound Derivatives

| Compound Class | Target Enzyme | IC50 Value |

| PHGDH Inhibitor | PHGDH | 2.8 µM molnova.com |

| GSK-3β Inhibitor | GSK-3β | 0.09 µM (most potent derivative) rsc.org |

| Xanthine Oxidase Inhibitor | XO | 4.608 - 7.084 µM erciyes.edu.tr |

Computational Chemistry and in Silico Approaches in the Investigation of C24h18fn3o4

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a fundamental computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. openaccessjournals.com This technique simulates the interaction at an atomic level, providing critical insights into how a compound like C24H18FN3O4 might exert a biological effect. openaccessjournals.comnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the stability of the resulting complex using a scoring function, which estimates the binding free energy. nih.govresearchgate.net

For this compound, which has demonstrated cytotoxic, antibacterial, and antifungal properties, molecular docking is instrumental in identifying its most likely protein targets. researchgate.net For instance, to investigate its anticancer potential, the compound would be docked against known oncology targets like kinases or cell-cycle proteins. Similarly, its antimicrobial activity can be explored by docking it against essential bacterial or fungal enzymes. nih.gov

The results of a docking simulation typically include the binding affinity (often expressed in kcal/mol) and a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. researchgate.netresearchgate.net This information is crucial for understanding the molecular basis of the compound's activity and for guiding further optimization. researchgate.net Molecular dynamics (MD) simulations can be subsequently used to validate the stability of the docked pose and provide a more detailed view of the dynamic interactions over time. nih.gov

Table 1: Example Output of a Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The specific protein being investigated (e.g., an enzyme in a cancer pathway). | Epidermal Growth Factor Receptor (EGFR) |

| Binding Affinity | The predicted strength of the interaction between the ligand and the protein. Lower values indicate stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Key amino acids in the protein's active site that form bonds with the ligand. | MET793, LYS745, ASP855 |

| Types of Interactions | The specific non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts). | Hydrogen bond with MET793, Pi-Alkyl with LYS745 |

| RMSD | Root-mean-square deviation, used to validate the docking pose against a known reference. | < 2.0 Å |

Advanced Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. ugm.ac.idmedsci.org A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of a protein. medsci.orgmdpi.com This model consists of features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Once a pharmacophore model for this compound is developed, it can be used as a 3D query in a virtual screening campaign. medsci.orgajchem-a.com This process involves rapidly searching through large chemical databases containing millions of compounds to identify other molecules that match the pharmacophore model. mdpi.com The goal is to discover novel compounds with different chemical scaffolds but similar biological activity. medsci.org This approach is significantly faster and more efficient than high-throughput experimental screening. rsc.org

The workflow for such a study typically involves:

Model Generation : Creating a pharmacophore model based on this compound or its target.

Model Validation : Ensuring the model can distinguish between known active and inactive compounds. medsci.org

Database Screening : Searching chemical libraries (e.g., ZINC, Asinex) for molecules that fit the pharmacophore query. medsci.org

Hit Filtering and Refinement : The retrieved "hits" are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to more rigorous analysis, such as molecular docking, to prioritize candidates for synthesis and biological testing. ugm.ac.id

Table 2: Virtual Screening Workflow Using a Pharmacophore Model

| Step | Action | Purpose |

|---|---|---|

| 1. Target Selection | Identify the biological target of interest for this compound. | To focus the search on a specific therapeutic area. |

| 2. Pharmacophore Generation | Extract key chemical features from the ligand-protein complex or a set of active analogs. | To create a 3D query representing essential interactions. |

| 3. Database Preparation | Select and prepare a large library of chemical compounds for screening. | To provide a diverse chemical space to search. |

| 4. Virtual Screening | Use the pharmacophore model to filter the database. | To rapidly identify molecules matching the key features. |

| 5. Hit Prioritization | Rank the hits using scoring functions, docking, and ADMET prediction. | To select the most promising candidates for experimental validation. |

De Novo Molecular Design for Generating Novel Analogs

De novo design refers to computational methods that aim to create entirely new molecules from scratch, rather than searching through existing libraries. nih.gov These algorithms construct novel chemical structures with desired pharmacological properties by assembling smaller molecular fragments or by using generative models. nih.govwiley-vch.de This approach allows for the exploration of a much wider chemical space than is available in commercial or existing databases. chemrxiv.org

Table 3: Common Strategies in De Novo Molecular Design

| Strategy | Description |

|---|---|

| Fragment-based Growing | A core fragment (or "anchor") is placed in the target's binding site, and new fragments are incrementally added to "grow" a complete molecule. |

| Fragment Linking | Two or more fragments that bind to different sub-pockets of the active site are connected with a linker to form a single, high-affinity molecule. |

| Evolutionary Algorithms | A population of molecules is iteratively modified through "mutations" (e.g., adding/removing atoms) and "crossovers" (combining parts of molecules), with the fittest molecules surviving to the next generation. researchgate.net |

Predictive Modeling for Polypharmacological Profiles and Target Prediction

The traditional "one drug, one target" paradigm has been increasingly challenged by the concept of polypharmacology, which recognizes that many drugs interact with multiple targets. frontiersin.orgresearchgate.net This can be the source of adverse side effects but can also lead to enhanced therapeutic efficacy, particularly for complex diseases. researchgate.netnih.gov Computational methods are crucial for predicting the polypharmacological profile of a compound like this compound.

By using ligand-based or structure-based approaches, it is possible to screen a compound against a wide panel of known biological targets to predict its likely interactions. frontiersin.orgnih.gov Affinity fingerprinting, for example, models the interaction profile of a molecule across a set of proteins to predict its biological activity. nih.gov Quantitative prediction methods can be built using machine learning algorithms trained on large datasets of known ligand-target interactions from databases like ChEMBL. nih.gov

Table 4: Hypothetical Polypharmacological Profile Prediction for this compound

| Target Class | Predicted Activity | Implication |

|---|---|---|

| Kinases | High | Potential for anticancer activity. |

| Bacterial Enzymes | Moderate | Consistent with observed antibacterial effects. |

| Fungal Enzymes | Moderate | Consistent with observed antifungal effects. |

| GPCRs | Low | Potential for off-target effects related to signaling pathways. |

| Ion Channels | Low | Potential for off-target effects related to cardiac or neural function. |

Integration of Machine Learning Techniques in Compound Discovery

Machine learning (ML) has become an indispensable tool in modern drug discovery, enhancing nearly every stage of the process from target identification to lead optimization. mdpi.commednexus.org ML algorithms excel at identifying complex patterns in large datasets, making them ideal for analyzing the vast amount of chemical and biological data generated in drug discovery research. mdpi.comchemrxiv.org

In the investigation of this compound and its analogs, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML models can be trained to predict the biological activity of new compounds based on their molecular descriptors, accelerating the identification of potent analogs. researchgate.net

ADMET Prediction : Algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to eliminate candidates with poor pharmacokinetic profiles early in the discovery process.

Lead Optimization : ML can guide the modification of a lead compound like this compound to improve its efficacy and reduce potential toxicity. mednexus.org

Generative Design : As mentioned previously, deep learning models can generate novel molecules with optimized properties from scratch. researchgate.net

The integration of ML with other computational methods, such as molecular docking and pharmacophore modeling, creates a powerful, synergistic workflow. rsc.org For instance, ML can be used to improve the accuracy of docking scoring functions or to prioritize hits from a virtual screen, ultimately increasing the efficiency and success rate of discovering new therapeutic agents based on the this compound scaffold. nih.gov

Table 5: Application of Machine Learning in the Drug Discovery Pipeline

| Stage | Machine Learning Application | Example Algorithm |

|---|---|---|

| Hit Identification | Classifying compounds as active or inactive in virtual screening. | Support Vector Machines (SVM), Random Forest |

| Lead Optimization | Predicting the potency and ADMET properties of designed analogs. | Neural Networks, Gradient Boosting |

| De Novo Design | Generating novel molecular structures with desired properties. | Recurrent Neural Networks (RNNs), GANs |

| Target Prediction | Identifying the most likely biological targets for a compound. | Deep Learning, Classification Models |

| Data Analysis | Analyzing high-throughput screening data to find patterns. | Clustering Algorithms, Principal Component Analysis (PCA) |

Prospective Research Avenues and Future Directions in the Academic Study of C24h18fn3o4

Exploration of Undiscovered Biological Targets and Off-Targets

The initial screening of novel compounds often reveals primary biological targets, but a comprehensive understanding requires exploring both undiscovered targets and potential off-target effects. Indolizine (B1195054) and 1,3,4-oxadiazole (B1194373) cores are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide array of biological targets. tandfonline.comijpsjournal.comresearchgate.net

Indolizine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netresearchgate.netmdpi.com Specific targets identified for various indolizine compounds include the enzyme farnesyltransferase, which is crucial for the function of the Ras protein implicated in cancer, and cyclooxygenase-2 (COX-2), a key enzyme in inflammation. researchgate.netmdpi.com Some indolizine derivatives also act as tubulin polymerization inhibitors, targeting a validated pathway in cancer chemotherapy. tandfonline.com

Similarly, the 1,3,4-oxadiazole moiety is present in numerous compounds with a broad spectrum of bioactivity, such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov Some oxadiazole derivatives have been investigated for their ability to inhibit enzymes like topoisomerase I, a critical target for cancer therapy. nih.gov Given this diverse activity, the C24H18FN3O4 indolizine-oxadiazole compound likely interacts with multiple cellular proteins. Future research should, therefore, focus on identifying these currently unknown targets to fully map its mechanism of action.

Conversely, investigating off-target effects is crucial for predicting potential side effects and ensuring safety. dovepress.com Off-target interactions occur when a drug binds to proteins other than its intended therapeutic target, which can lead to adverse effects. dovepress.com Techniques such as chemical proteomics and computational screening can be employed to identify these unintended interactions, providing a more complete safety and efficacy profile for the compound.

Table 1: Known Biological Activities of Parent Scaffolds

| Scaffold | Reported Biological Activities | Potential Targets |

|---|---|---|

| Indolizine | Anticancer, Anti-inflammatory, Antimicrobial, Analgesic researchgate.netresearchgate.netmdpi.com | Farnesyltransferase, COX-2, Tubulin researchgate.netmdpi.comtandfonline.com |

| 1,3,4-Oxadiazole | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral researchgate.netnih.gov | Topoisomerase I, Various kinases researchgate.netnih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of complex analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The synthesis of indolizine-oxadiazole derivatives often employs a 1,3-dipolar cycloaddition reaction as a key step to form the indolizine ring. tandfonline.com

Integration of Artificial Intelligence and Data Science in Chemical Research

Artificial intelligence (AI) and data science are revolutionizing drug discovery. nih.govmdpi.com These technologies can be integrated into the research of this compound to accelerate progress significantly. Machine learning algorithms can analyze large datasets to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel analogues before they are synthesized. nih.gov This predictive power saves time and resources by prioritizing the most promising candidates for laboratory investigation. nih.gov

Table 2: Applications of AI in Chemical Research

| AI Application | Description | Relevance to this compound |

|---|---|---|

| Predictive Modeling | Use of algorithms to predict properties like bioactivity and toxicity. nih.gov | Prioritize synthesis of analogues with high predicted efficacy and low toxicity. |

| Target Identification | Analysis of biological data to uncover new drug targets. nih.gov | Identify novel proteins that the compound may modulate. |

| Retrosynthesis Planning | AI suggests synthetic routes for target molecules. acs.org | Optimize the synthesis of complex and novel derivatives. |

| Data Analysis | Extracting insights from large experimental datasets. nih.gov | Accelerate the analysis of screening data and SAR studies. |

Expansion of In Vitro Profiling to Broader Biological Systems

To fully characterize the therapeutic potential of a compound like this compound, its biological activity must be tested across a wide range of model systems. Initial studies may focus on a few cancer cell lines, but expanding this profiling provides a more comprehensive picture of the compound's spectrum of activity. aacrjournals.org

Modern approaches involve screening compounds against large panels of dozens or even hundreds of cancer cell lines from diverse histological origins (e.g., colon, breast, lung, etc.). aacrjournals.orgaacrjournals.org This broad profiling can reveal selective activity against certain cancer types, identify potential biomarkers of sensitivity or resistance, and provide clues about the compound's mechanism of action. aacrjournals.org Beyond cancer, given the reported antimicrobial and anti-inflammatory activities of the parent scaffolds, it would be valuable to test the compound in relevant in vitro models for these diseases, such as bacterial cultures or assays for inflammatory mediators. ijpsjournal.commdpi.com Such expanded profiling is essential for identifying the most promising clinical indications for the compound. dovepress.com

Rational Design of Multi-Target Modulators

Complex diseases like cancer often involve multiple pathological pathways, making therapies that hit a single target prone to resistance. nih.gov The rational design of multi-target modulators—single molecules that can interact with two or more targets—is an increasingly attractive strategy to improve therapeutic efficacy and overcome resistance. mdpi.comnih.gov

The indolizine-oxadiazole scaffold of this compound is an excellent starting point for developing such multi-target agents. nih.gov Since both the indolizine and oxadiazole moieties are known to interact with a variety of targets, it is plausible that a hybrid molecule could be engineered to potently inhibit multiple key proteins involved in a disease process. tandfonline.comresearchgate.net For example, a derivative could be designed to simultaneously inhibit a key signaling kinase and a protein involved in cell division, delivering a multi-pronged attack on cancer cells. nih.gov This approach requires a deep understanding of the structural biology of the targets and uses computational modeling to design molecules with the desired polypharmacology. nih.govresearchgate.net The development of such agents represents a sophisticated approach to creating more effective and durable therapies. nih.gov

Q & A

Q. Q. What criteria should guide the selection of computational methods for studying CHFNO?

- Methodological Answer :

- Method Validation : Benchmark computational results against experimental data (e.g., comparing DFT-calculated vs. X-ray bond lengths). Use open-source software (e.g., GROMACS for MD) to ensure reproducibility .

- Resource Allocation : Prioritize methods based on computational cost (e.g., semi-empirical vs. ab initio) and accuracy requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.